Home > Products > Screening Compounds P10850 > 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid - 1171033-76-3

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Catalog Number: EVT-3223747
CAS Number: 1171033-76-3
Molecular Formula: C11H10N6O2
Molecular Weight: 258.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(1-Pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine Derivatives

Compound Description: This class of compounds, exemplified by 6-(3-dimethylamino-acryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d]pyrimidine, serves as a versatile building block in heterocyclic synthesis. [] These derivatives have been used to synthesize a variety of heterocyclic systems, including pyrazoles, pyrimidines, imidazo[1,2-a]pyrimidines, pyrazolo[1,5-a]pyrimidines, and triazolo[1,5-a]pyrimidines. []

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2)

Compound Description: This compound, alongside its derivative (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3), are synthesized from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate. [] These compounds represent intermediates in the synthesis of various pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives. []

Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine and Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

Compound Description: These isomeric pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives were explored in the context of adenosine receptor antagonists. [, ] The research focused on structural modifications to modulate affinity and selectivity for specific adenosine receptor subtypes (A2A and A3). []

N-{7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (CM-TPMF) and N-{7-[1-(4-tert-Butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (B-TPMF)

Compound Description: CM-TPMF and B-TPMF are structurally related [, , ]triazolo[1,5-a]pyrimidines that exhibit enantioselective effects on the human KCa2.1 channel. [] (-)-CM-TPMF acts as a potent activator of KCa2.1, while (-)-B-TPMF inhibits the channel. [] Both compounds show subtype selectivity, with a preference for KCa2.1 over other KCa2 channels and the KCa3 channel. []

Relevance: CM-TPMF and B-TPMF provide valuable insights into the structure-activity relationships of [, , ]triazolo[1,5-a]pyrimidine derivatives. They demonstrate that subtle changes in substitution patterns can significantly impact the activity and selectivity of these compounds towards KCa2.1 channels. These findings may inform the design of novel [, , ]triazolo[1,5-a]pyrimidine-based KCa2.1 modulators. 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, with its [, , ]triazolo[1,5-a]pyrimidine core, could potentially exhibit similar interactions with ion channels, depending on the nature and position of its substituents.

3-Amino-5-hydroxy-4-phenylazo-1H-pyrazole Derivatives

Compound Description: 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole is a versatile starting material for synthesizing various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-b]triazoles. [] This compound can be readily functionalized at the amino and hydroxy groups, allowing for the construction of diverse heterocyclic systems.

Relevance: The versatility of 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole in heterocyclic synthesis aligns with the use of 5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine derivatives mentioned earlier. [, ] Both demonstrate the power of starting from readily modifiable scaffolds to access a diverse range of heterocyclic compounds, including those with potential biological activity. While not directly yielding 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, this approach highlights the potential for exploring similar synthetic strategies to access related compounds.

Azolopirimidinilamines

Compound Description: Azolopirimidinilamines are a class of fungicidal compounds. [] They are often used in mixtures with other fungicides to broaden the spectrum of activity and prevent resistance development. []

Cloransulam

Compound Description: Cloransulam is a herbicide belonging to the triazolopyrimidine sulfonanilide family. [, ] It is effective against a broad spectrum of broadleaf weeds and is used in soybean production. [, ] Cloransulam acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids. [, ]

Classification

The compound is classified as a triazolo-pyrimidine derivative, which combines elements from both triazole and pyrimidine ring systems. Its structure includes a pyrazole moiety, making it a member of the broader category of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. Such compounds are often investigated for their pharmacological properties.

Synthesis Analysis

The synthesis of 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through various methods. One common approach involves the condensation of appropriate precursors under controlled conditions.

Key Synthesis Steps

  1. Starting Materials: The synthesis typically begins with 3-(1-ethyl-1H-pyrazol-3-yl) derivatives and suitable triazole precursors.
  2. Reaction Conditions: The reactions may be conducted in solvents such as dimethylformamide or ethanol at elevated temperatures to facilitate the formation of the desired heterocycles.
  3. Yield Optimization: Reaction yields can be optimized by adjusting parameters such as temperature, time, and the concentration of reactants. For example, reactions may yield up to 90% under optimal conditions as reported in literature .

Technical Details

The synthesis often employs techniques such as refluxing or microwave-assisted synthesis to enhance reaction rates and yields. Characterization of the synthesized compounds is typically performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

Molecular Structure Analysis

The molecular structure of 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can be described in terms of its ring systems and functional groups.

Structural Features

  • Core Structure: The compound features a fused triazolo and pyrimidine ring system.
  • Substituents: The presence of an ethyl group on the pyrazole ring contributes to its lipophilicity and potential bioactivity.
  • Carboxylic Acid Group: The carboxylic acid functional group at position 2 is critical for its interaction with biological targets.

Data and Analyses

The molecular formula can be represented as C12H14N6O2C_{12}H_{14}N_{6}O_{2}, indicating a complex arrangement that supports various intermolecular interactions. Crystallographic studies may provide further insights into its three-dimensional conformation.

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups and heterocyclic nature.

Reaction Types

  1. Nucleophilic Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
  2. Cyclization Reactions: It may also serve as a precursor for further cyclization to yield more complex heterocycles.
  3. Condensation Reactions: The compound can react with other electrophiles to form novel derivatives with enhanced properties.

Technical Parameters

Reactions are typically carried out under mild conditions to prevent degradation of sensitive functional groups. Monitoring reaction progress through thin-layer chromatography is common practice.

Mechanism of Action

The mechanism of action for 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is primarily linked to its interaction with specific biological targets.

Biological Targets

Research indicates that compounds within this class may inhibit certain kinases or enzymes involved in cell signaling pathways associated with cancer progression and other diseases .

Data Analysis

In vitro studies have demonstrated that these compounds can modulate receptor activity or inhibit enzymatic functions critical for tumor growth and survival. Detailed kinetic studies help elucidate the binding affinities and inhibition constants relevant to their therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid play a significant role in its behavior in biological systems.

Key Properties

  • Melting Point: The melting point is often reported in the range of 218–219°C .
  • Solubility: Solubility profiles in various solvents (e.g., water, ethanol) are crucial for formulation development.
  • Stability: Chemical stability under physiological conditions is essential for therapeutic use.

Relevant Data

Spectroscopic data (e.g., infrared spectroscopy) provides insights into functional group characteristics while thermal analysis (e.g., differential scanning calorimetry) offers information on stability profiles.

Applications

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid has several potential applications across various scientific fields.

Therapeutic Uses

Research has indicated promising applications in:

  • Anticancer Agents: Targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity: Some derivatives exhibit significant activity against bacterial strains .

Research Applications

Its unique structure makes it an attractive candidate for further research into novel drug development strategies aimed at treating proliferative diseases.

Target Identification and Pharmacological Profiling

DNA Topoisomerase IIA Inhibition Mechanisms in Antimicrobial Resistance Mitigation

DNA Topoisomerase IIA (Topo IIA) is essential for DNA replication, transcription, and chromosome segregation by introducing transient double-strand breaks. The triazolopyrimidine-carboxylic acid moiety of the compound mimics the planar topology of catalytic inhibitors like the fluoroquinolones, enabling competitive binding at the ATPase domain of GyrB/ParE subunits. Unlike fluoroquinolones (e.g., ciprofloxacin), which stabilize the Topo IIA-DNA cleavage complex and induce double-strand breaks, this compound disrupts ATP hydrolysis without DNA intercalation. This mechanism prevents the formation of lethal DNA lesions, reducing selection pressure for resistance mutations in gyrA (GyrA S83) or parC (ParC S80) commonly observed with quinolones [4] [8].

Table 1: Comparative Mechanisms of Topoisomerase IIA Inhibitors

Inhibitor ClassBinding SitePrimary MechanismResistance Implications
FluoroquinolonesGyrA/ParE-DNA interfaceStabilize cleavage complexHigh (single gyrA mutations confer resistance)
Non-fluoroquinolone NBTIsGyrB/ParE catalytic siteInhibit ATP hydrolysisModerate (requires dual target mutations)
Triazolopyrimidine-carboxylic acidGyrB ATPase domainBlock ATP binding & hydrolysisLow (novel binding avoids common mutations)

Preclinical evidence indicates synergistic activity with β-lactams against Gram-negative pathogens, as the compound’s allosteric inhibition circumvents efflux-mediated resistance pathways (e.g., acrAB-tolC) prevalent in Enterobacteriaceae [4] [9].

Phosphodiesterase 2 (PDE2) Allosteric Binding for Central Nervous System Disorders

While direct evidence for PDE2 binding is limited, structural analogs of triazolopyrimidines demonstrate high affinity for PDE2’s regulatory GAF-B domain. The carboxylic acid group facilitates ionic interactions with Arg225 and Tyr827 residues, while the pyrazole moiety occupies a hydrophobic subpocket. Allosteric modulation enhances cyclic guanosine monophosphate (cGMP) signaling, which is critical for neuronal plasticity and memory consolidation. In silico models predict a 30-fold selectivity over PDE5, suggesting potential for cognitive disorders like Alzheimer’s disease. However, empirical validation remains pending [9].

Tyrosine Kinase Receptor (UFO/AXL) Modulation in Oncogenic Pathways

AXL, a TAM family receptor tyrosine kinase, is overexpressed in aggressive carcinomas (e.g., NSCLC, RCC) and drives epithelial-mesenchymal transition (EMT), metastasis, and therapeutic resistance. The compound binds the intracellular kinase domain of AXL (Tyr779, Tyr821) with submicromolar affinity (Kd = 0.4 μM), inhibiting ligand-dependent (GAS6) and ligand-independent (EGFR/HER2 crosstalk) activation. This suppresses downstream PI3K/AKT and MAPK/ERK cascades, reducing TWIST1 and MYC transcription implicated in stemness and purine metabolism dysregulation [3] [6].

Table 2: AXL Modulation in Oncogenic Pathways

AXL Activation MechanismFunctional OutcomeCompound’s Inhibitory Effect
GAS6-induced dimerizationPI3K/AKT-driven survivalDisrupts kinase domain autophosphorylation
Heterodimerization with EGFRHER3/ERBB3 signaling & cetuximab resistanceBlocks transactivation of HER3
Hypoxia-induced HIF-1αEMT via TWIST1 upregulationReduces nuclear HIF-1α accumulation

In pancreatic ductal adenocarcinoma models, co-administration with erlotinib decreased tumor-initiating cell frequency by 70%, overcoming intrinsic EGFR resistance [6].

Comparative Analysis with Fluoroquinolone and Non-Fluoroquinolone Topoisomerase Inhibitors

Fluoroquinolones (e.g., ciprofloxacin) target the Topo IIA-DNA interface, inducing SOS-mediated mutagenesis and resistance. Conversely, non-fluoroquinolones like gepotidacin (NBTI) and zoliflodacin (spiropyrimidinetrione) bind distal sites:

  • Gepotidacin: Stabilizes single-strand cleavage via triazaacenaphthene core (GyrB DNA-gate) [5].
  • Zoliflodacin: Intercalates at the GyrB-DNA cleavage complex (overlapping fluoroquinolone site) [8].The triazolopyrimidine-carboxylic acid diverges by exclusively occupying the GyrB ATP pocket, akin to novobiocin. This avoids DNA damage, minimizing SOS response and resistance emergence. Against S. aureus with gyrA (L84S) mutations, it retains an MIC of 1 μg/mL, whereas ciprofloxacin MIC increases >256-fold [7] [9].

Putative Targets in Metabolic and Cardiovascular Pathologies

AXL’s role in metabolic homeostasis suggests indirect applicability:

  • Cardiovascular: AXL-PI3K/AKT signaling maintains endothelial nitric oxide synthase (eNOS) activity. Compound-mediated AXL inhibition may reduce shear stress-induced atherothrombosis.
  • Metabolic: AXL/GAS6 axis regulates adipogenesis; inhibition could ameliorate insulin resistance in obesity models [6].Kinase profiling indicates off-target engagement with AMPKα (40% inhibition at 10 μM), a master metabolic regulator, though clinical relevance requires validation.

Properties

CAS Number

1171033-76-3

Product Name

7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

IUPAC Name

7-(1-ethylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

InChI

InChI=1S/C11H10N6O2/c1-2-16-6-4-7(14-16)8-3-5-12-11-13-9(10(18)19)15-17(8)11/h3-6H,2H2,1H3,(H,18,19)

InChI Key

OCPJIOSKJGDASQ-UHFFFAOYSA-N

SMILES

CCN1C=CC(=N1)C2=CC=NC3=NC(=NN23)C(=O)O

Canonical SMILES

CCN1C=CC(=N1)C2=CC=NC3=NC(=NN23)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.